Cas no 16773-52-7 (2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole)

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole,2-methyl-5-nitro-1-(2-oxiranylmethyl)-
- 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE
- 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole
- 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole
- 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazol
- 2-methyl-5-nitro-1-oxiranylmethyl-1H-imidazole
- 3-(2-methyl-5-nitro-1H-imidazolyl)-1,2-epoxypropane
- Imidazole,1-(2,3-epoxypropyl)-2-methyl-5-nitro
- Brn 0613771
- Ornidazole Impurity Ⅳ
- 1-(2,3-epoxypropyl)-2-methyl-5-nitro-imidazol
- 1-(Oxiranylmethyl)-2-methyl-5-nitro-1H-imidazole
- Imidazole, 1-(2,3-epoxypropyl)-2-methyl-5-nitro-
- 2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
- ORNIDAZOLE METABOLITE M3
- Ornidazole Epoxide
- 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole
- SCHEMBL10676349
- 3'-DE(CHLORO)-2',3'-EPOXY-ORNIDAZOLE
- 1H-IMIDAZOLE, 2-METHYL-5-NITRO-1-(2-OXIRANYLMETHYL)-
- C59XV6EY55
- FT-0729778
- UNII-C59XV6EY55
- BCP33862
- DTXSID00937382
- A899397
- 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane
- AKOS006279026
- 16773-52-7
- DB-025462
-
- インチ: InChI=1S/C7H9N3O3/c1-5-8-2-7(10(11)12)9(5)3-6-4-13-6/h2,6H,3-4H2,1H3
- InChIKey: NLXRQOREXATYEE-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=CN=C(C)N1CC1CO1)[O-]
計算された属性
- せいみつぶんしりょう: 183.064391g/mol
- ひょうめんでんか: 0
- XLogP3: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 183.064391g/mol
- 単一同位体質量: 183.064391g/mol
- 水素結合トポロジー分子極性表面積: 76.2Ų
- 重原子数: 13
- 複雑さ: 218
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 111-112 ºC (ethyl acetate )
- ふってん: 395.5°Cat760mmHg
- フラッシュポイント: 193°C
- 屈折率: 1.684
- ようかいど: 微溶性(3.3 g/l)(25ºC)、
- PSA: 76.17000
- LogP: 1.02170
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM329703-250mg |
2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |
16773-52-7 | 98% | 250mg |
$386 | 2021-08-18 | |
TRC | M320145-2.5g |
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |
16773-52-7 | 2.5g |
$ 1185.00 | 2023-09-07 | ||
A2B Chem LLC | AA89955-100mg |
2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |
16773-52-7 | 100mg |
$309.00 | 2024-04-20 | ||
Chemenu | CM329703-500mg |
2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |
16773-52-7 | 98% | 500mg |
$552 | 2023-03-07 | |
TRC | M320145-100mg |
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |
16773-52-7 | 100mg |
$ 196.00 | 2023-09-07 | ||
A2B Chem LLC | AA89955-1g |
2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |
16773-52-7 | 1g |
$687.00 | 2024-04-20 | ||
Chemenu | CM329703-250mg |
2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |
16773-52-7 | 98% | 250mg |
$386 | 2023-03-07 | |
TRC | M320145-1g |
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |
16773-52-7 | 1g |
$ 592.00 | 2023-09-07 | ||
Chemenu | CM329703-500mg |
2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |
16773-52-7 | 98% | 500mg |
$552 | 2021-08-18 | |
A2B Chem LLC | AA89955-2.5g |
2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |
16773-52-7 | 2.5g |
$1255.00 | 2024-04-20 |
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazoleに関する追加情報
Comprehensive Overview of 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS No. 16773-52-7)
2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS No. 16773-52-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features an imidazole ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an oxiranylmethyl moiety at the 1-position. This combination of functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
In recent years, the demand for nitroimidazole derivatives like 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its potential as a precursor for antimicrobial agents and anticancer compounds, aligning with the growing focus on combating antibiotic resistance and innovative oncology treatments. The oxirane (epoxide) ring in its structure also opens avenues for polymer chemistry and cross-linking reactions, making it relevant to sustainable material development—a hot topic in green chemistry.
The synthesis of CAS No. 16773-52-7 typically involves multi-step organic reactions, including nitration and epoxidation, which are widely discussed in academic literature. Its stability under various conditions and reactivity with nucleophiles are key areas of study, often highlighted in patents and journal articles. For instance, its role in forming heterocyclic scaffolds is critical for designing enzyme inhibitors, a trending subtopic in medicinal chemistry forums and search queries.
From an industrial perspective, 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole is valued for its scalability and compatibility with flow chemistry techniques—a modern approach to chemical manufacturing that reduces waste and energy consumption. This aligns with the global push toward sustainable synthesis, a frequently searched term among chemists and environmental scientists. Additionally, its electrophilic properties make it a candidate for click chemistry applications, further expanding its utility in bioconjugation and diagnostics.
Safety and handling of CAS No. 16773-52-7 are often queried in professional databases, emphasizing the need for proper personal protective equipment (PPE) and ventilation during lab use. While not classified as hazardous under standard regulations, its nitro and epoxide functionalities warrant cautious handling—a detail frequently underscored in safety data sheets (SDS) and industry guidelines.
In summary, 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole represents a bridge between traditional organic synthesis and cutting-edge applications. Its relevance to drug development, green chemistry, and advanced materials ensures its continued prominence in scientific discourse. As research evolves, this compound is poised to play a pivotal role in addressing contemporary challenges in health and technology.
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